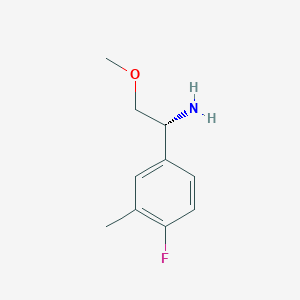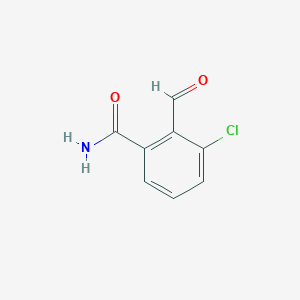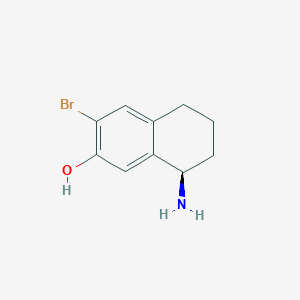
(R)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol is a chiral organic compound that features a bromine atom, an amino group, and a hydroxyl group attached to a tetrahydronaphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol typically involves multi-step organic reactions. One common method starts with the bromination of 5,6,7,8-tetrahydronaphthalen-2-ol to introduce the bromine atom at the 3-position. This is followed by the introduction of the amino group through nucleophilic substitution reactions. The final step often involves the resolution of the racemic mixture to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and specific solvents are often employed to control the reaction environment and improve selectivity.
Análisis De Reacciones Químicas
Types of Reactions
®-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 8-amino-5,6,7,8-tetrahydronaphthalen-2-ol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-bromo-8-amino-5,6,7,8-tetrahydronaphthalen-2-one, while reduction of the bromine atom can produce 8-amino-5,6,7,8-tetrahydronaphthalen-2-ol.
Aplicaciones Científicas De Investigación
®-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ®-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation, depending on the compound’s structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
(S)-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol: The enantiomer of the compound, which may have different biological activities and properties.
8-Amino-3-chloro-5,6,7,8-tetrahydronaphthalen-2-ol: A similar compound with a chlorine atom instead of bromine, which can affect its reactivity and interactions.
8-Amino-3-fluoro-5,6,7,8-tetrahydronaphthalen-2-ol: A fluorinated analog that may exhibit different chemical and biological properties.
Uniqueness
®-8-Amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to its specific combination of functional groups and stereochemistry
Propiedades
Fórmula molecular |
C10H12BrNO |
|---|---|
Peso molecular |
242.11 g/mol |
Nombre IUPAC |
(8R)-8-amino-3-bromo-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H12BrNO/c11-8-4-6-2-1-3-9(12)7(6)5-10(8)13/h4-5,9,13H,1-3,12H2/t9-/m1/s1 |
Clave InChI |
AMAJAJOQKLBMPB-SECBINFHSA-N |
SMILES isomérico |
C1C[C@H](C2=CC(=C(C=C2C1)Br)O)N |
SMILES canónico |
C1CC(C2=CC(=C(C=C2C1)Br)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((2,8-Diazaspiro[4.5]decan-8-yl)methyl)thiazole](/img/structure/B12972562.png)
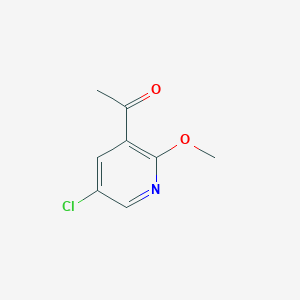
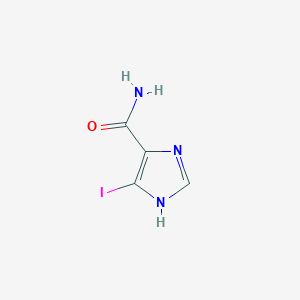
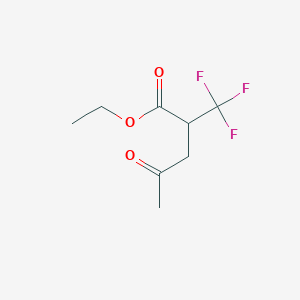
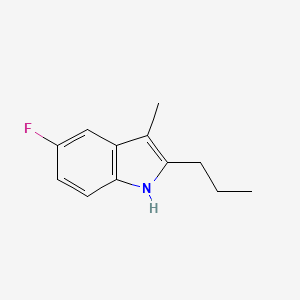
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
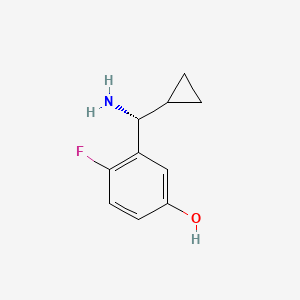
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)

![3-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12972628.png)
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)

